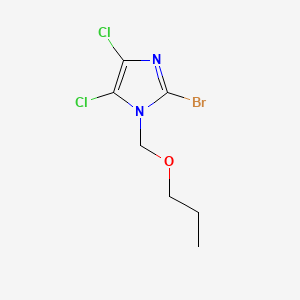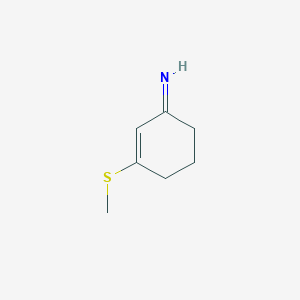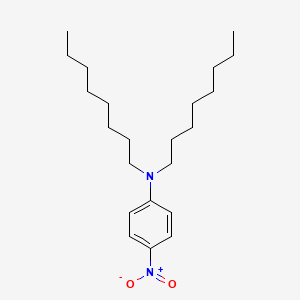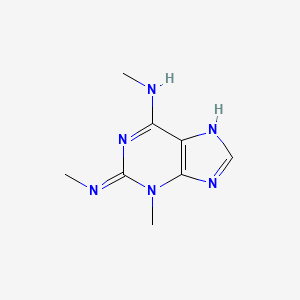![molecular formula C7H15N4OP B14324628 1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine CAS No. 100853-79-0](/img/structure/B14324628.png)
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine is a complex organic compound featuring aziridine rings Aziridines are three-membered heterocycles containing one nitrogen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine typically involves the cyclization of haloamines and amino alcohols. An amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves nitrene addition to alkenes, which is a well-established method for the synthesis of aziridines .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine involves its interaction with molecular targets and pathways. The aziridine rings can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound, consisting of a three-membered ring with one nitrogen atom.
Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.
Porfiromycin: Another aziridine-containing compound used in medicinal chemistry.
Uniqueness
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine is unique due to its dual aziridine rings and the presence of a phosphoryl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
100853-79-0 |
|---|---|
Molecular Formula |
C7H15N4OP |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine |
InChI |
InChI=1S/C7H15N4OP/c1-7(2)8-9-13(12,10-3-4-10)11-5-6-11/h3-6H2,1-2H3,(H,9,12) |
InChI Key |
NNRRPSJWCSKCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNP(=O)(N1CC1)N2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B14324546.png)
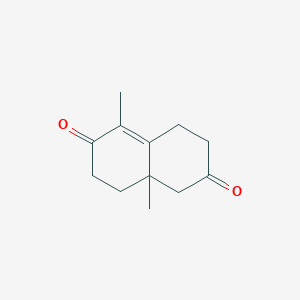

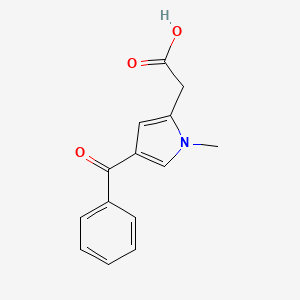
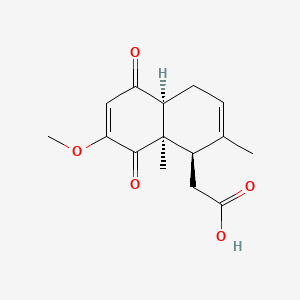
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
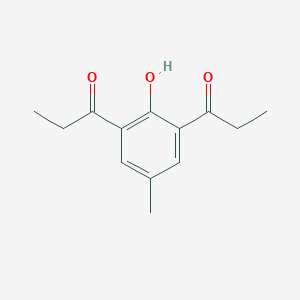
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
